Structural Differentiation: N-Phenylacetamide vs. N-Isopropylacetamide Analog Affects Hydrogen-Bonding Capacity and Steric Profile
The target compound features an N-phenylacetamide terminus (MW contribution ~119 Da for the anilide group), whereas the closest commercially available analog, 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1207011-31-1), replaces the phenyl ring with an isopropyl group (MW contribution ~59 Da). This substitution eliminates the aromatic π-system available for π-π stacking interactions with aromatic residues (e.g., Tyr188, Phe227, Trp229 in the HIV-1 RT NNRTI binding pocket, as demonstrated by docking studies of ITA analog 4a2 [1]) and alters the amide NH hydrogen-bond donor geometry. The N-phenyl group is a privileged fragment in kinase inhibitors and other enzyme-targeting small molecules due to its ability to engage in edge-to-face and parallel-displaced π-stacking [2]. No published head-to-head biological comparison between the N-phenyl and N-isopropyl analogs is available; however, the Zhan et al. SAR study demonstrated that alterations to the anilide moiety in ITA derivatives produce EC50 shifts of >400-fold (e.g., 0.18 μM for 4a5 vs. >80 μM for 4d4) [3].
| Evidence Dimension | Anilide N-substituent identity and its impact on π-stacking and H-bonding potential |
|---|---|
| Target Compound Data | N-phenylacetamide (aromatic, π-system present, H-bond donor NH, calculated logP ~3.2, PSA ~38 Ų) |
| Comparator Or Baseline | 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1207011-31-1; aliphatic, no π-system, NH present but altered geometry, predicted lower logP and PSA) |
| Quantified Difference | Presence vs. absence of aromatic π-system at amide nitrogen; predicted ΔlogP ~0.8-1.2 units (estimated); no direct potency data available |
| Conditions | Structural comparison only; biological activity difference inferred from class SAR |
Why This Matters
The N-phenyl group introduces aromatic interactions absent in the N-isopropyl analog, which may be critical for target engagement in assays involving aromatic-rich binding pockets, making the target compound the preferred choice when π-stacking pharmacophore elements are required.
- [1] Zhan P, Liu X, Zhu J, et al. Docking model of 4a2 in HIV-1 RT NNIBP (PDB 3DLG) showing π-π stacking of the anilide phenyl with Tyr188 and hydrophobic interactions with Phe227 and Trp229. Bioorganic & Medicinal Chemistry. 2009;17(16):5775-5781. View Source
- [2] US Patent US-5420149-A. Imidazolyl-substituted phenylacetamides as angiotensin-II antagonists for hypertension and atherosclerosis. Bayer AG, 1995. View Source
- [3] Zhan P, Liu X, Zhu J, et al. SAR: ortho-substitution on anilide phenyl increases anti-HIV-1 potency. Table 1 shows EC50 range 0.18 μM (4a5) to >80.78 μM (4d4). Bioorganic & Medicinal Chemistry. 2009;17(16):5775-5781. View Source
